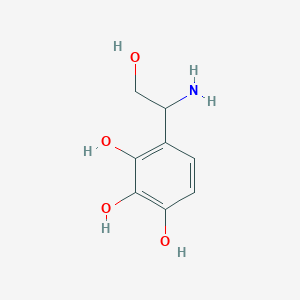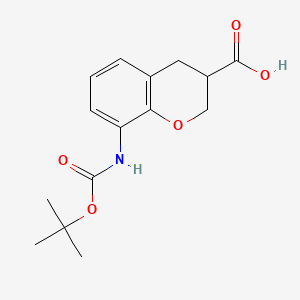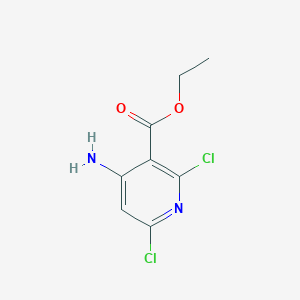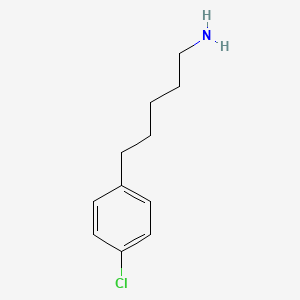![molecular formula C8H15N2NaO3 B13520991 sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is a versatile chemical compound with a unique structure that enables diverse applications. It is known for its potential in scientific research, particularly in studying biological processes and developing innovative solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves a series of synthetic steps. One common method includes the reaction of dimethylamine with N-methylacetamide, followed by the addition of sodium propanoate. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is valuable in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-[2-(dimethylamino)-N-ethylacetamido]propanoate
- Sodium 3-[2-(dimethylamino)-N-propylacetamido]propanoate
- Sodium 3-[2-(dimethylamino)-N-butylacetamido]propanoate
Uniqueness
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it particularly valuable for certain applications .
Eigenschaften
Molekularformel |
C8H15N2NaO3 |
|---|---|
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
sodium;3-[[2-(dimethylamino)acetyl]-methylamino]propanoate |
InChI |
InChI=1S/C8H16N2O3.Na/c1-9(2)6-7(11)10(3)5-4-8(12)13;/h4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
JVYXUSTZIOXUCU-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CC(=O)N(C)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)

![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)

![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)


![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)

